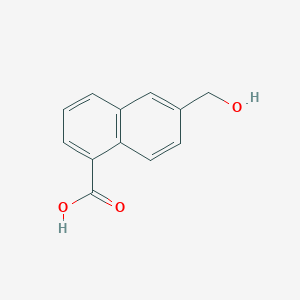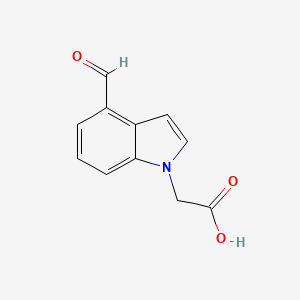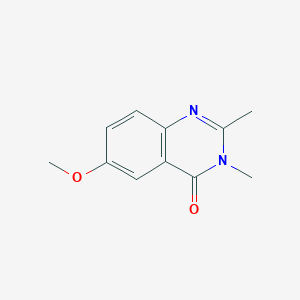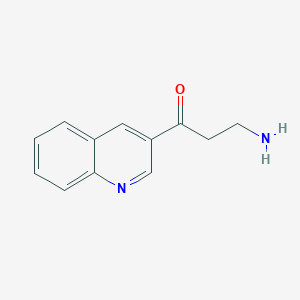
6-(Hydroxymethyl)naphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Hydroxymethyl)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . This compound is characterized by a naphthalene ring substituted with a hydroxymethyl group at the 6-position and a carboxylic acid group at the 1-position. It is a versatile chemical used in various research and development applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)naphthalene-1-carboxylic acid typically involves the functionalization of naphthalene derivatives. One common method is the oxidation of 6-(Hydroxymethyl)naphthalene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of an intermediate aldehyde, which is further oxidized to the carboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-(Hydroxymethyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 6-(Carboxymethyl)naphthalene-1-carboxylic acid.
Reduction: 6-(Hydroxymethyl)naphthalene-1-aldehyde or 6-(Hydroxymethyl)naphthalene-1-alcohol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
6-(Hydroxymethyl)naphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 6-(Hydroxymethyl)naphthalene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The hydroxymethyl and carboxylic acid groups play crucial roles in its reactivity and binding affinity to these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Naphthalene-1-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
6-Methylnaphthalene-1-carboxylic acid:
6-(Hydroxymethyl)naphthalene-2-carboxylic acid: The carboxylic acid group is positioned differently, leading to variations in chemical behavior and applications.
Uniqueness
6-(Hydroxymethyl)naphthalene-1-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups on the naphthalene ring. This combination of functional groups provides a unique set of chemical properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility.
特性
CAS番号 |
61639-46-1 |
|---|---|
分子式 |
C12H10O3 |
分子量 |
202.21 g/mol |
IUPAC名 |
6-(hydroxymethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c13-7-8-4-5-10-9(6-8)2-1-3-11(10)12(14)15/h1-6,13H,7H2,(H,14,15) |
InChIキー |
CXZXOGOCSWZCKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)CO)C(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)



![2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11897719.png)


![2-Benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11897754.png)

